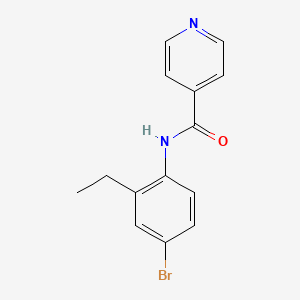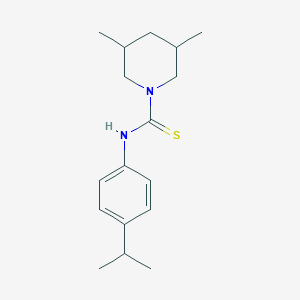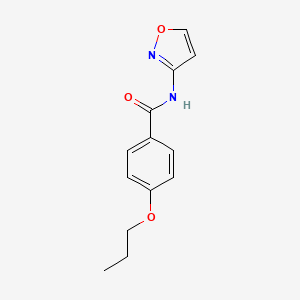![molecular formula C23H17ClFNO2 B4569256 (2E)-2-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile](/img/structure/B4569256.png)
(2E)-2-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile
Descripción general
Descripción
(2E)-2-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile is a complex organic compound characterized by the presence of a chlorophenyl group, a fluorobenzyl ether, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.
Synthesis of the fluorobenzyl ether: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, often using a fluorobenzyl halide and a suitable base.
Coupling of intermediates: The chlorophenyl and fluorobenzyl ether intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the enenitrile group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
(2E)-2-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (2E)-2-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in the substitution pattern and functional groups.
Caffeine: Although structurally different, caffeine shares some chemical properties, such as the presence of aromatic rings and potential biological activity.
Uniqueness
(2E)-2-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO2/c1-27-23-13-16(12-19(14-26)17-7-9-20(24)10-8-17)6-11-22(23)28-15-18-4-2-3-5-21(18)25/h2-13H,15H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYYYUOBDVIOF-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzamide](/img/structure/B4569185.png)


![N-(3,4-DIMETHYLPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA](/img/structure/B4569217.png)
![10-(4-methoxyphenyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B4569231.png)
![methyl 3-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4569232.png)
![3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B4569237.png)

![N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-ETHYL-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4569259.png)
![N-[4-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4569266.png)
![(5Z)-5-[[5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4569271.png)
![ethyl 4-(4-chlorobenzyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4569277.png)


